1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea
Description
1-(4-tert-Butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is a urea derivative characterized by a central urea core substituted with a 4-tert-butylphenyl group and a 1-methylpiperidin-4-ylmethyl moiety. This compound’s structural features align with bioactive urea derivatives reported in recent literature, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-18(2,3)15-5-7-16(8-6-15)20-17(22)19-13-14-9-11-21(4)12-10-14/h5-8,14H,9-13H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOXUPHYGXZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-tert-butylphenyl isocyanate: This can be achieved by reacting 4-tert-butylaniline with phosgene or a phosgene substitute under controlled conditions.
Reaction with 1-methylpiperidine: The 4-tert-butylphenyl isocyanate is then reacted with 1-methylpiperidine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Lipophilicity vs. Solubility : The tert-butyl group in the target compound likely enhances lipophilicity compared to pimavanserin’s isobutoxy group but may reduce aqueous solubility. Trifluoroethoxy substituents (e.g., in anticancer ureas) further exacerbate solubility challenges .
- Receptor Binding : Piperidine/piperazine moieties are common in CNS-targeted drugs (e.g., pimavanserin). The 1-methylpiperidin-4-ylmethyl group in the target compound may favor interactions with aminergic receptors .
- Metabolic Stability : Hydroxylation of isobutoxy in pimavanserin’s metabolite (1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)urea) reduces 5-HT2A binding affinity, suggesting tert-butyl’s resistance to oxidation could be advantageous .
Pharmacokinetic and Formulation Considerations
- Salt Forms : Glasdegib maleate demonstrates the utility of salt formation (e.g., maleate, mandelate) to optimize crystallinity and bioavailability . The target compound’s tertiary amine could similarly form salts for enhanced stability.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Trifluoromethyl (e.g., in ’s compounds) enhances target binding but requires formulation adjustments to mitigate solubility issues.
- Aromatic Substitutions: Chlorophenyl () and cyanophenyl () groups improve receptor selectivity, suggesting the tert-butylphenyl group in the target compound may balance bulk and hydrophobicity.
Biological Activity
1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea
- Molecular Formula : CHNO
- Molecular Weight : 290.42 g/mol
- LogP : 6.2 (indicating high lipophilicity)
The compound exhibits several biological activities that can be attributed to its structural features. It interacts with various biological targets, influencing pathways related to cell signaling and metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, it demonstrated significant inhibition rates, suggesting a potential role as an anti-tuberculosis agent. The minimum inhibitory concentration (MIC) was measured at approximately 6.3 µM, indicating promising antibacterial properties .
Neuroprotective Effects
In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. For instance, derivatives of the compound have been evaluated for their ability to inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's . Such activities suggest potential applications in neuroprotection.
Inhibitory Studies
A systematic investigation into the structure-activity relationship (SAR) of related compounds indicates that modifications to the piperidine ring significantly impact biological activity. For example:
- Substituting different groups on the piperidine led to variations in cytotoxicity and selectivity towards bacterial targets.
| Compound | % Inhibition (Mtb) | MIC (µM) | IC (µM) |
|---|---|---|---|
| 1 | 100 | 6.3 | >80 |
| 2 | 99 | 23 | 27 |
| 3 | 98 | 7.6 | 65 |
Cytotoxicity Assessments
The compound's cytotoxicity was assessed using HepG2 liver cancer cells. Results indicated a moderate cytotoxic effect, with an IC value that suggests careful consideration for therapeutic use .
Future Directions
Further research is warranted to explore:
- Optimization of Structure : Investigating other substituents on the piperidine ring may enhance efficacy and reduce toxicity.
- In Vivo Studies : Comprehensive animal studies are needed to evaluate pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound could lead to novel therapeutic applications.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea?
Methodological Answer: Synthesis typically involves:
- Coupling Reactions : Reacting 4-tert-butylphenyl isocyanate with 1-methylpiperidin-4-ylmethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
- Catalyst Use : Triethylamine (TEA) is often added to neutralize HCl byproducts, improving yield .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions. Post-synthesis, column chromatography (silica gel, eluent: DCM/methanol gradient) is used for purification.
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and catalyst ratios (e.g., 1.2 eq TEA) to enhance purity (>95%) and yield (60–75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., tert-butyl group at δ 1.3 ppm, piperidine methyl at δ 2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 346.24) .
- X-ray Crystallography : For unambiguous spatial arrangement, if single crystals are obtainable (e.g., bond angles between urea and piperidine moieties) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Screens : Test against kinases (e.g., EGFR, PI3K) or GPCRs using fluorescence-based assays (IC determination) .
- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 1–100 µM .
- Solubility Profiling : Use HPLC to measure logP (octanol-water partition coefficient) for pharmacokinetic predictions .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
Methodological Answer:
- SAR Studies : Replace the tert-butyl group with halogenated (e.g., 4-fluorophenyl) or methoxy-substituted phenyl groups to modulate lipophilicity and receptor binding .
- Piperidine Modifications : Introduce sulfonyl or carbonyl groups to the piperidine nitrogen to alter steric hindrance and hydrogen-bonding capacity .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., docking scores for EGFR mutants) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., cell line authentication, serum-free media) to rule out environmental variability .
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed urea) that may influence activity .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays (e.g., H-thymidine uptake vs. ATP quantification) .
Q. What advanced techniques characterize its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified receptors (e.g., immobilized kinase domains) .
- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize affinity .
Notes
- For structural analogs, cross-reference crystallographic data (CCDC entries) and biological databases (ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
